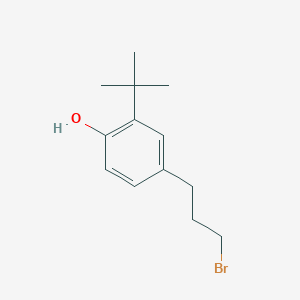
4-(3-Bromopropyl)-2-tert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-2-tert-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromopropyl group attached to the phenol ring, along with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-tert-butylphenol typically involves the bromination of 4-propyl-2-tert-butylphenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)-2-tert-butylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding propyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: The major product is 4-propyl-2-tert-butylphenol.
科学的研究の応用
4-(3-Bromopropyl)-2-tert-butylphenol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is employed in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and other biochemical processes.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
作用機序
The mechanism of action of 4-(3-Bromopropyl)-2-tert-butylphenol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenol group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules. These reactions can influence biological pathways and enzyme activities, making the compound useful in biochemical research.
類似化合物との比較
Similar Compounds
4-(3-Chloropropyl)-2-tert-butylphenol: Similar structure but with a chlorine atom instead of bromine.
4-(3-Iodopropyl)-2-tert-butylphenol: Similar structure but with an iodine atom instead of bromine.
4-(3-Methylpropyl)-2-tert-butylphenol: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(3-Bromopropyl)-2-tert-butylphenol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chloro, iodo, and methyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
402712-53-2 |
|---|---|
分子式 |
C13H19BrO |
分子量 |
271.19 g/mol |
IUPAC名 |
4-(3-bromopropyl)-2-tert-butylphenol |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)11-9-10(5-4-8-14)6-7-12(11)15/h6-7,9,15H,4-5,8H2,1-3H3 |
InChIキー |
DJENZYYPACSHDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCCBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


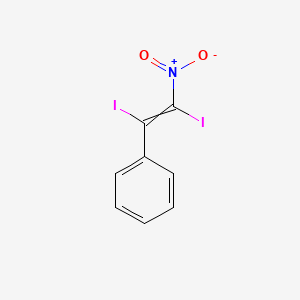
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
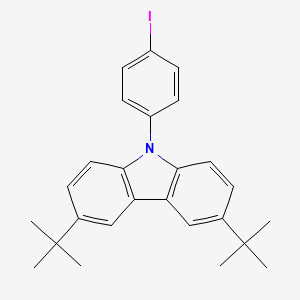
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
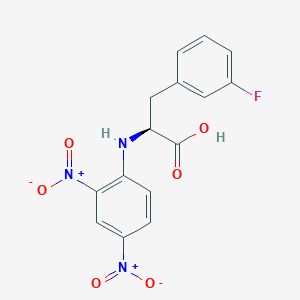
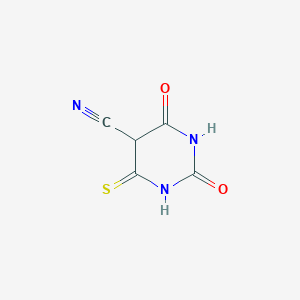


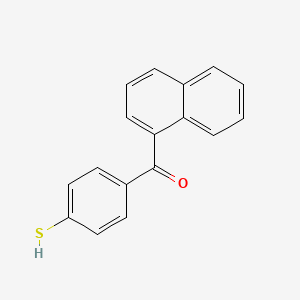
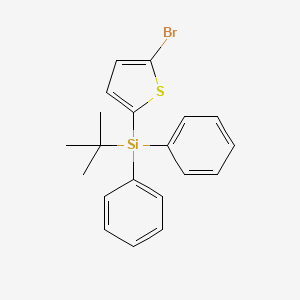
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)



